molecular formula C9H12N2O4 B1368336 Diethyl 1H-pyrazole-3,4-dicarboxylate CAS No. 37687-26-6

Diethyl 1H-pyrazole-3,4-dicarboxylate

Cat. No. B1368336
CAS RN: 37687-26-6
M. Wt: 212.2 g/mol
InChI Key: VZKOLHTYHOVCKT-UHFFFAOYSA-N
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Description

Diethyl 1H-pyrazole-3,4-dicarboxylate is a chemical compound with the molecular formula C9H12N2O4 . It has a molecular weight of 212.21 .


Synthesis Analysis

A series of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates were prepared in 14 - 93% yield by acid-catalysed treatment of diethyl 2,3-bis [(E,E)- (dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines .


Molecular Structure Analysis

The molecule contains a total of 27 bonds. There are 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 esters (aromatic), and 1 Pyrazole .

Scientific Research Applications

Medicinal Chemistry: Antituberculosis Agents

Diethyl 1H-pyrazole-3,4-dicarboxylate derivatives have been identified as potential antituberculosis agents. Their structural framework allows for the synthesis of compounds that exhibit significant activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .

Antimicrobial and Antifungal Applications

The pyrazole moiety is known for its antimicrobial properties. Researchers have synthesized various derivatives that show promising results as antimicrobial and antifungal agents, providing a new avenue for the development of treatments against resistant strains of bacteria and fungi .

Anti-inflammatory Properties

Inflammation is a biological response to harmful stimuli. Pyrazole derivatives, including Diethyl 1H-pyrazole-3,4-dicarboxylate, have been shown to possess anti-inflammatory properties, making them valuable in the development of anti-inflammatory medications .

Anticancer Research

Cancer research has benefited from the application of pyrazole derivatives. These compounds can be designed to target specific pathways in cancer cells, offering a targeted approach to cancer therapy. The pyrazole ring is a key feature in many anticancer drugs under investigation .

Antidiabetic Activity

Diethyl 1H-pyrazole-3,4-dicarboxylate derivatives have been explored for their antidiabetic activity. They can act on various biological targets involved in diabetes, providing a potential for the development of new antidiabetic drugs .

Agricultural Chemistry: Herbicides

The agricultural sector has utilized pyrazole derivatives as herbicides. These compounds can inhibit the growth of unwanted plants without affecting the crops, contributing to increased agricultural productivity .

Coordination Chemistry

In coordination chemistry, pyrazole derivatives serve as ligands that can bind to metal ions, forming complexes with diverse applications, including catalysis and material science .

Organometallic Chemistry

Pyrazole-based compounds are used in organometallic chemistry to create complexes with metals. These complexes have applications in catalysis, contributing to the development of new synthetic methods .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

diethyl 1H-pyrazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-10-11-7(6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKOLHTYHOVCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561080
Record name Diethyl 1H-pyrazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1H-pyrazole-3,4-dicarboxylate

CAS RN

37687-26-6
Record name Diethyl 1H-pyrazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-diethyl 1H-pyrazole-3,4-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under an atmosphere of argon, hydrazine monohydrate hydrochloride (1.91 g, 28 mmol) and HCl (36.5% in water, 2.8 ml) were added to a solution of 2-dimethylaminomethylene-3-oxo-succinic acid diethyl ester (6.8 g, 28 mmol, obtained by the method of Hanzlowsky et al., J. Heterocyclic Chem. 2003, 40(3), 487-498) in ethanol (100 ml). The mixture was heated to 60° C. (3 h). The solvent was evaporated, and the residue was taken up in dichloromethane and washed (water). The organic layer was dried (Na2SO4), the solvent was evaporated and the title compound (1.81 mg, 31%) was isolated from the mixture by column chromatography (silica gel, heptane:ethyl acetate=100:0-60:40). MS (m/e)=383.3 [M+H+].
Name
hydrazine monohydrate hydrochloride
Quantity
1.91 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
2-dimethylaminomethylene-3-oxo-succinic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
31%

Synthesis routes and methods II

Procedure details

Under an atmosphere of argon, hydrazine monohydrate hydrochloride (1.91 g, 28 mmol) and HCl (36.5% in water, 2.8 ml) were added to a solution of 2-dimethylaminomethylene-3-oxo-succinic acid diethyl ester (6.8 g, 28 mmol) in ethanol (100 ml). The mixture was heated to 60° C. (3 h). The solvent was evaporated, and the residue was taken up in dichloromethane and washed (water). The organic layer was dried (Na2SO4), the solvent was evaporated and the title compound (1.81 mg, 31%) was isolated from the mixture by column chromatography (silica gel, heptane:ethyl acetate=100:0-60:40). MS (m/e)=383.3 [M+H+].
Name
hydrazine monohydrate hydrochloride
Quantity
1.91 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
2-dimethylaminomethylene-3-oxo-succinic acid diethyl ester
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
31%

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